An In-depth Technical Guide to (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester: Structure, Properties, and Potential Applications
An In-depth Technical Guide to (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester: Structure, Properties, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, a heterocyclic compound of significant interest within medicinal chemistry. While specific experimental data for this precise molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader class of 2-aminobenzothiazole derivatives to elucidate its chemical structure, predict its physicochemical properties, and explore its potential biological activities. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents, offering insights into the synthesis, characterization, and potential applications of this and similar molecular scaffolds.
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry. This scaffold is a key constituent in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole ring system, which allows for substitution at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents with tailored activities.[3][4] The introduction of a carbamic acid ethyl ester group at the 2-position and a methyl group at the 6-position of the benzothiazole nucleus is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its biological profile.
Chemical Structure and Core Properties
While a specific CAS number for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester has not been identified in the reviewed literature, its fundamental properties can be predicted based on its constituent parts.
Molecular Structure and Identification
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Systematic Name: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester
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Molecular Formula: C₁₁H₁₂N₂O₂S
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Molecular Weight: 236.29 g/mol
The structure consists of a 6-methyl-substituted benzothiazole ring system, with an ethyl carbamate group attached to the C2 position of the thiazole ring.
Table 1: Predicted Physicochemical Properties of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester
| Property | Predicted Value/Range | Rationale/Comparison |
| Physical State | Solid | Most benzothiazole derivatives are solids at room temperature. |
| Melting Point | Not available (likely >150°C) | Related benzothiazole carbamates exhibit melting points in this range. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, ethanol) | The aromatic and heterocyclic nature suggests limited aqueous solubility, while the organic functional groups favor solubility in organic solvents. |
| pKa | Not available | The basicity of the nitrogen atoms is influenced by their involvement in the aromatic system and the electron-withdrawing nature of the carbamate group. |
Synthesis and Characterization
A definitive, published synthesis protocol for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester was not found. However, a plausible synthetic route can be devised based on established methods for the synthesis of related 2-aminobenzothiazole derivatives and their subsequent conversion to carbamates.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent. This can be adapted for the synthesis of the precursor, 2-amino-6-methylbenzothiazole.
Figure 1: Proposed two-step synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted.
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¹H NMR: Signals corresponding to the aromatic protons on the benzothiazole ring, a singlet for the methyl group protons, a quartet and a triplet for the ethyl group protons of the carbamate, and a broad singlet for the NH proton.
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¹³C NMR: Resonances for the aromatic carbons of the benzothiazole ring, the methyl carbon, the carbons of the ethyl group, and the carbonyl carbon of the carbamate.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carbamate, and C=N stretching of the thiazole ring.
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Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (236.29 m/z).
Potential Biological Activities and Therapeutic Applications
The biological profile of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester can be inferred from the extensive research on related benzothiazole derivatives. The presence of the 6-methyl group and the 2-ethyl carbamate moiety are expected to influence its activity.
Anticancer Activity
2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents.[5][6][7][8][9] Their mechanisms of action are often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5] Studies on various substituted 2-aminobenzothiazoles have shown that the nature and position of the substituent on the benzothiazole ring can significantly impact cytotoxicity.[8] The introduction of a carbamate group at the 2-position has been explored in the development of antiproliferative agents.[8]
Figure 3: Workflow for the in vitro MTT assay for anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
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Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested.
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Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.
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Inoculation: Inoculate each well with the microbial suspension.
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Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester represents a promising, yet underexplored, molecule within the vast landscape of benzothiazole chemistry. Based on the extensive body of research on analogous compounds, it is plausible to predict that this molecule may exhibit significant biological activities, particularly in the areas of oncology, infectious diseases, and neuroprotection. The lack of specific experimental data underscores the need for further investigation into its synthesis, characterization, and pharmacological evaluation. The protocols and insights provided in this guide offer a foundational framework for researchers to embark on such studies, which could ultimately contribute to the development of novel and effective therapeutic agents.
References
- A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). Journal of Drug Delivery and Therapeutics, 13(2), 123-134.
- Vomero, S., et al. (2010). Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole as neuroprotective agents potentially useful in brain diseases. Journal of Medicinal Chemistry, 53(2), 734-744.
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Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2021). European Journal of Medicinal Chemistry, 213, 113175.
- Synthesis and Antimicrobial Activity of Some Benzothiazole Derivatives. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2022). Journal of Molecular Structure, 1264, 133245.
- 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry, 238, 114482.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2097.
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Examples of anticancer agents containing 2-aminobenzothiazole - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]
- Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). (2023).
- Benzothiazole carbamates and amides as antiproliferative species. (2018). European Journal of Medicinal Chemistry, 158, 544-558.
- Synthesis and Antimicrobial Activity of Some Benzothiazole Derivatives. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.
- US9029553B2 - 2-anilino nicotinyl linked 2-amino benzothiazole conjugates and process for the preparation thereof - Google Patents. (n.d.).
- Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024). European Review for Medical and Pharmacological Sciences, 28(5), 2086-2094.
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